N-Cyclopentylacetamide
CAS No.: 25291-41-2
Cat. No.: VC3761530
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25291-41-2 |
---|---|
Molecular Formula | C7H13NO |
Molecular Weight | 127.18 g/mol |
IUPAC Name | N-cyclopentylacetamide |
Standard InChI | InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9) |
Standard InChI Key | JTSGEWHPQPAXOR-UHFFFAOYSA-N |
SMILES | CC(=O)NC1CCCC1 |
Canonical SMILES | CC(=O)NC1CCCC1 |
Introduction
Chemical Structure and Properties
N-Cyclopentylacetamide consists of a planar amide bond connecting an acetyl group to a cyclopentyl ring. Its molecular formula is C₇H₁₃NO with a molecular weight of approximately 127.19 g/mol. This compound features an acetamide functional group (CH₃CONH-) attached to a five-membered cycloalkane ring.
Structural Characteristics
The key structural components of N-Cyclopentylacetamide include:
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A planar amide bond with partial double bond character
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A five-membered cyclopentyl ring serving as the amine component
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A methyl group attached to the carbonyl carbon
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A hydrogen atom on the nitrogen participating in hydrogen bonding
The molecular structure exhibits important features that influence its chemical behavior, particularly the amide bond's resonance stabilization that restricts rotation around the C-N bond. This planar configuration affects both the physical properties and reactivity patterns observed in experimental studies of this compound and its derivatives .
Chemical Classification
N-Cyclopentylacetamide belongs to several chemical classifications based on its functional groups:
Classification | Basis | Chemical Family |
---|---|---|
Primary Functional Group | Carbonyl-nitrogen bond | Amide |
Secondary Component | Ring structure | Cycloalkylamine derivative |
Therapeutic Classification | Biological activity potential | Small molecule amide |
Chemical Reactivity | Reaction profile | Nucleophilic substitution substrate |
Synthesis Methods
N-Cyclopentylacetamide can be synthesized through several established routes, with the most common being the direct acylation of cyclopentylamine.
Primary Synthetic Route
The conventional synthesis involves the reaction of cyclopentylamine with acetyl chloride or acetic anhydride in the presence of a base. This method typically produces high yields under mild conditions:
The reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran, with triethylamine serving as the base to neutralize the hydrochloric acid byproduct. Reaction temperatures are typically maintained between 0-25°C to optimize yield and minimize side reactions .
Alternative Synthesis Approaches
Several alternative synthetic strategies have been developed:
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Reaction of cyclopentylamine with acetic anhydride
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Amidation using catalytic methods with acetic acid and coupling reagents
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Enzymatic synthesis using lipase catalysts
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Microwave-assisted synthesis for improved reaction times
The microwave-assisted synthesis in particular has shown promising results, reducing reaction times from hours to minutes while maintaining high yields and product purity.
Physical Properties
N-Cyclopentylacetamide exhibits physical properties characteristic of mid-sized amides with cycloalkyl substituents.
Key Physical Parameters
Property | Value | Measurement Conditions |
---|---|---|
Physical State | White to off-white crystalline solid | Room temperature |
Melting Point | 75-78°C (estimated) | Atmospheric pressure |
Boiling Point | ~230-250°C (estimated) | Atmospheric pressure |
Solubility | Soluble in most organic solvents | Room temperature |
Water Solubility | Moderately soluble | Room temperature |
Density | ~1.05-1.10 g/cm³ (estimated) | 20°C |
The compound's physical properties demonstrate a balance between the hydrophilic character of the amide group and the hydrophobic nature of the cyclopentyl ring. This amphiphilic character influences its solubility profile and potential for intermolecular interactions .
Spectroscopic Properties
N-Cyclopentylacetamide can be characterized by various spectroscopic techniques:
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IR Spectroscopy: Characteristic amide bands at approximately 1650 cm⁻¹ (C=O stretching), 3300 cm⁻¹ (N-H stretching)
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¹H NMR: Distinctive signals for the acetyl methyl group (~2.0 ppm), N-H proton (~5.5-6.5 ppm), and cyclopentyl protons (1.5-2.0 ppm for ring CH₂ groups, 3.8-4.2 ppm for the CH attached to nitrogen)
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¹³C NMR: Carbonyl carbon (~170 ppm), methyl carbon (~23 ppm), and cyclopentyl carbons (20-55 ppm)
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Mass Spectrometry: Molecular ion peak at m/z 127 with characteristic fragmentation patterns
Chemical Reactivity
N-Cyclopentylacetamide demonstrates reactivity patterns typical of secondary amides, with the ability to participate in various chemical transformations.
Hydrolysis
Under acidic or basic conditions, N-Cyclopentylacetamide undergoes hydrolysis to yield cyclopentylamine and acetic acid. The reaction kinetics are influenced by temperature, pH, and catalyst concentration. Basic hydrolysis is generally faster than acidic hydrolysis due to the direct nucleophilic attack of hydroxide ions on the carbonyl carbon .
Reduction
Reducing agents such as lithium aluminum hydride (LiAlH₄) can convert N-Cyclopentylacetamide to the corresponding amine, N-ethylcyclopentylamine. This transformation is valuable in synthetic pathways requiring functionalized cyclopentylamines as building blocks .
N-Alkylation and N-Acylation
Despite the decreased nucleophilicity of the amide nitrogen compared to amines, N-Cyclopentylacetamide can undergo N-alkylation under strong basic conditions (e.g., sodium hydride followed by alkyl halides). This reaction pathway provides access to N-substituted derivatives with modified physicochemical properties .
α-Substitution Reactions
The α-carbon of the acetyl group possesses enhanced acidity due to the adjacent carbonyl group, enabling substitution reactions when treated with strong bases followed by electrophiles. This reactivity pattern is exemplified in the formation of various α-substituted derivatives such as 2-chloro-N-cyclopentylacetamide, 2-bromo-N-cyclopentylacetamide, and 2-cyano-N-cyclopentylacetamide .
Biological and Pharmacological Properties
N-Cyclopentylacetamide possesses several biological properties that make it relevant to pharmaceutical research and development.
Membrane Permeability
The balanced lipophilicity and hydrogen bonding capabilities of N-Cyclopentylacetamide contribute to its ability to cross biological membranes. This property is significant for drug development, as it influences bioavailability and distribution within biological systems.
Derivative | Potential Application | Mechanism |
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2-(4-bromophenyl)-N-cyclopentylacetamide | Antiparasitic activity | Potential activity against Trypanosoma cruzi |
2-cyano-N-cyclopentylacetamide | Enzyme inhibition | Potential modulation of specific cellular targets |
Halogenated derivatives | Antimicrobial activity | Interaction with microbial cellular components |
The structural scaffold of N-Cyclopentylacetamide serves as a versatile platform for developing compounds with diverse biological activities by modifying the acetyl portion of the molecule.
Structural Derivatives and Analogues
Numerous structural derivatives of N-Cyclopentylacetamide have been synthesized and studied, demonstrating the versatility of this molecular scaffold.
α-Substituted Derivatives
α-Substituted derivatives involve modification at the carbon adjacent to the carbonyl group:
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2-Bromo-N-cyclopentylacetamide: Features a bromine substituent at the α-position, with a molecular formula of C₇H₁₂BrNO and a molecular weight of 206.08 g/mol. This compound has a melting point of 84-85°C and serves as an important synthetic intermediate .
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2-Chloro-N-cyclopentylacetamide: Contains a chlorine atom at the α-position with a molecular formula of C₇H₁₂ClNO.
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2-Cyano-N-cyclopentylacetamide: Incorporates a nitrile group at the α-position with a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.194 g/mol .
Aromatic Derivatives
Analytical Methods for Identification and Quantification
Several analytical techniques are employed for the identification and quantification of N-Cyclopentylacetamide and its derivatives in research and quality control applications.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for separation and quantification. Typical HPLC conditions include:
Parameter | Typical Conditions |
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Column | C18 reversed-phase |
Mobile Phase | Acetonitrile/water gradient |
Detection | UV (210-220 nm) |
Retention Time | Compound-specific |
Sample Preparation | Dissolution in suitable organic solvent |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides both separation and structural identification capabilities, particularly valuable for detecting trace amounts in complex matrices .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns. Fourier Transform Infrared Spectroscopy (FTIR) reveals functional group signatures, particularly the distinctive amide carbonyl and N-H stretching bands .
Applications in Organic Synthesis
N-Cyclopentylacetamide serves as a valuable building block in organic synthesis, contributing to the development of complex molecules with specific properties.
As a Synthetic Intermediate
The compound functions as a protected form of cyclopentylamine, where the acetyl group serves as a protecting group for the amine functionality. This protection strategy is valuable in multi-step syntheses requiring selective functionalization of other reactive sites within complex molecules .
Template for Library Development
Medicinal chemists utilize N-Cyclopentylacetamide as a scaffold for developing compound libraries through systematic modification of the acetyl group. These modifications include:
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Introduction of various functional groups at the α-position
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Extension of the carbon chain
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Incorporation of aromatic or heterocyclic substituents
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Installation of chiral centers for stereochemically defined compounds
Such libraries facilitate structure-activity relationship studies in drug discovery programs.
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